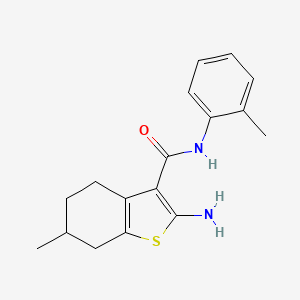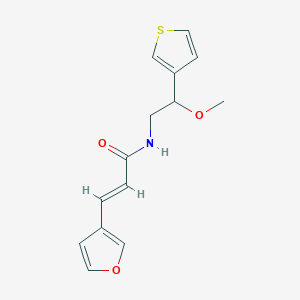
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential use in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to stimulate the growth of certain crops by enhancing the activity of plant growth hormones.
Effets Biochimiques Et Physiologiques
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation. In plants, it has been shown to enhance the activity of plant growth hormones, leading to increased growth and yield. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is that it is relatively easy to synthesize in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are many future directions for research on (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide. In medicine, further research is needed to fully understand its potential as an anticancer agent and to optimize its use in cancer therapy. In agriculture, further research is needed to determine its potential as a plant growth regulator and to optimize its use in crop production. In materials science, further research is needed to investigate its potential as a precursor for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide involves the reaction of 2-methoxy-2-(thiophen-3-yl)ethanamine with furan-3-carboxaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with acryloyl chloride in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied for its potential as a plant growth regulator, as it has been shown to stimulate the growth of certain crops. In materials science, it has been investigated for its potential as a precursor for the synthesis of novel materials.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-5-7-19-10-12)8-15-14(16)3-2-11-4-6-18-9-11/h2-7,9-10,13H,8H2,1H3,(H,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFYYPFPBIVIK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

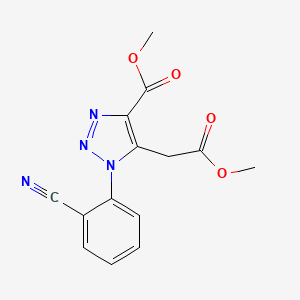
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
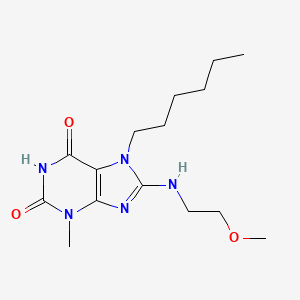
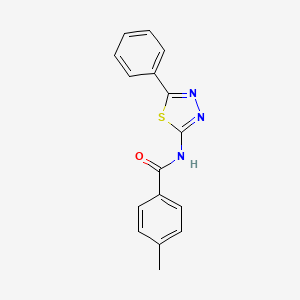
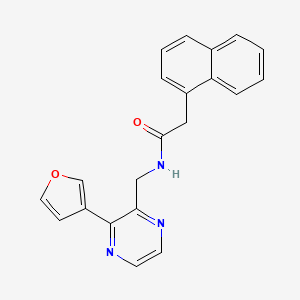
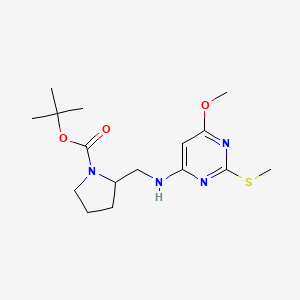
![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
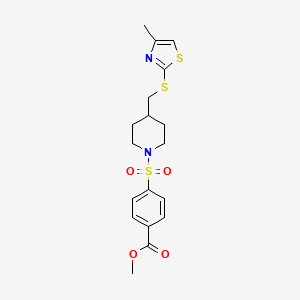
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
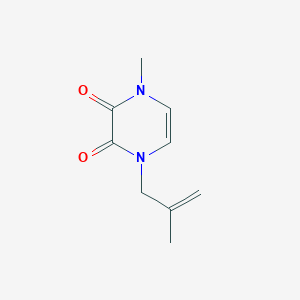

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)
